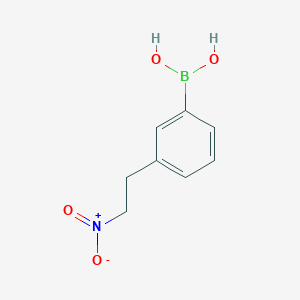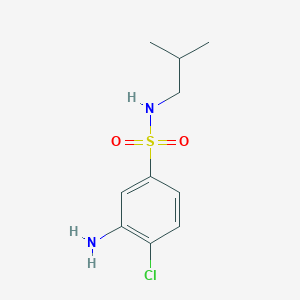
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid
描述
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid (3-EBIA) is an organic compound belonging to the imidazole class of compounds. It is a colorless solid with a molecular weight of 175.2 g/mol and a melting point of 121°C. 3-EBIA is an important building block in organic synthesis and has a wide range of biological and medicinal applications. In addition, 3-EBIA has been used as a catalyst in various organic reactions and as a ligand in metal-mediated reactions.
科学研究应用
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has a wide range of scientific research applications. It has been used as a ligand in various metal-mediated reactions, such as the synthesis of pyrrolidines and piperidines. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has been used as a catalyst in the synthesis of a variety of organic compounds, such as nitriles, amides, and lactones. 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has also been used in the synthesis of a variety of heterocyclic compounds, such as imidazolines and imidazoles. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has been used in the synthesis of various drug molecules, such as the antifungal drug miconazole.
作用机制
The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is not fully understood. However, it is believed that 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid acts as a proton donor, transferring a proton from the imidazole ring to the carboxylic acid group, resulting in the formation of an imidazolium species. This species is then able to interact with other molecules, resulting in the formation of new compounds.
生化和生理效应
The biochemical and physiological effects of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid are not well understood. However, it has been suggested that 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has antimicrobial, anti-inflammatory, and antioxidant properties. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid has been shown to inhibit the growth of some cancer cell lines, suggesting that it may have potential as an anticancer drug.
实验室实验的优点和局限性
The main advantage of using 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid in laboratory experiments is its low toxicity and ease of synthesis. 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is a non-toxic compound and can be synthesized from readily available starting materials. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is a relatively stable compound, making it suitable for use in a variety of reactions.
However, there are some limitations to using 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid in laboratory experiments. For example, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is not soluble in water, making it difficult to work with in aqueous solutions. In addition, 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid is susceptible to hydrolysis, which can lead to the formation of unwanted by-products.
未来方向
Given the wide range of biological and medicinal applications of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid, there are a number of potential future directions for research. These include further investigations into the mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid, as well as the development of novel methods for its synthesis and use in drug discovery. In addition, further studies are needed to explore the potential of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid as an anticancer drug, as well as its potential for use in other therapeutic applications. Finally, further research is needed to explore the potential of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid as a catalyst in organic synthesis, as well as its potential for use in the synthesis of heterocyclic compounds.
属性
IUPAC Name |
3-(2-ethylimidazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8-10-4-5-11(8)7(2)6-9(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIAIZXWTVWAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,6aS,11aS)-3,4a,7a-Trihydroxy-10a-methyl-9-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-11bH-cyclopenta[b]phenanthrene-11b-carbaldehyde](/img/structure/B1387186.png)










![4-Methyl-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B1387204.png)

